molecular formula C16H17FN2O4S2 B11067096 N-(3-fluoro-2-methylphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

N-(3-fluoro-2-methylphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B11067096
M. Wt: 384.4 g/mol
InChI Key: GJDOLRRTUSLLHJ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine, methyl, and sulfonyl groups attached to an indoline sulfonamide structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide typically involves multi-step organic reactions. The starting materials often include 3-fluoro-2-methylaniline and indoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylaniline
  • Indoline derivatives
  • Sulfonamide compounds

Uniqueness

N-(3-Fluoro-2-methylphenyl)-1-(methylsulfonyl)-5-indolinesulfonamide is unique due to the combination of fluorine, methyl, and sulfonyl groups attached to an indoline sulfonamide structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various scientific applications.

Properties

Molecular Formula

C16H17FN2O4S2

Molecular Weight

384.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C16H17FN2O4S2/c1-11-14(17)4-3-5-15(11)18-25(22,23)13-6-7-16-12(10-13)8-9-19(16)24(2,20)21/h3-7,10,18H,8-9H2,1-2H3

InChI Key

GJDOLRRTUSLLHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

Origin of Product

United States

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